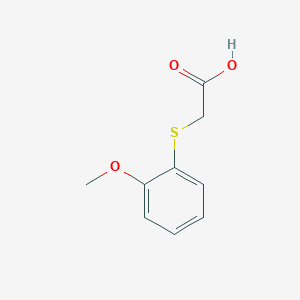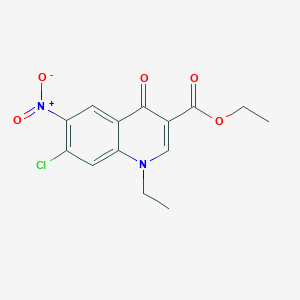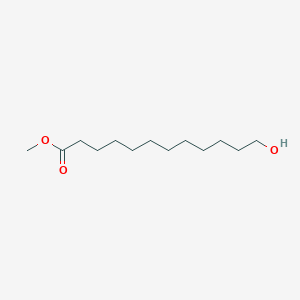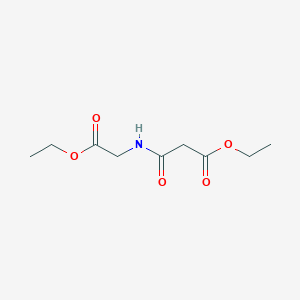
5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid” is C22H12N2O9 . It has a molecular weight of 448.3 g/mol . The compound has 2 hydrogen bond donors, 9 hydrogen bond acceptors, and 5 rotatable bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.634g/cm3 . It has a boiling point of 776.7ºC at 760 mmHg . The exact mass is 448.05427996 . It has a topological polar surface area of 167 and a complexity of 818 .Applications De Recherche Scientifique
Synthesis and Molecular Docking
The synthesis of novel phthalimide derivatives bearing amino acid conjugated anilines, initiated from phthalic anhydride and phenylalanine, results in compounds with notable antiepileptic activity. These derivatives, upon molecular docking, show strong interactions with the GABAA receptor, suggesting potential applications in epilepsy treatment. The compounds synthesized offer a foundation for further investigation due to their promising biological activities and interactions (Asadollahi et al., 2019).
Coordination Polymers and Properties
The development of coordination polymers from deprotonated derivatives of the compound , in conjunction with N-donor ligands, leads to materials with unique structural and functional properties. These polymers exhibit luminescent and magnetic properties, which could be explored for applications in sensing, electronics, and materials science (He et al., 2020).
Anti-inflammatory Agents
Derivatives synthesized from the compound have been evaluated for their anti-inflammatory activities through both in vitro and in vivo models, showing promising results. The investigation into their mechanism of action, via molecular docking studies, suggests these derivatives could serve as leads for the development of new anti-inflammatory medications (Nikalje et al., 2015).
Catalysis and Material Synthesis
Research into the acid-catalyzed condensation of glycerol with benzaldehyde, in the presence of compounds derived from the initial compound, highlights the potential of these materials in catalysis and the synthesis of new platform chemicals. This work contributes to the understanding of renewable material conversion processes (Deutsch et al., 2007).
Polymer Science
The synthesis of new diacid monomers and poly(ester-imide)s from the compound provides insight into the relationship between structure, thermal properties, and solubility. These materials demonstrate improved solubility and thermal stability, offering potential applications in high-performance materials and engineering (Kamel et al., 2019).
Propriétés
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-6-8(15(20)21)5-9(7-10)16(22)23/h1-7H,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNQLRHQPSJNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318303 | |
| Record name | NSC328481 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47275-11-6 | |
| Record name | NSC328481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC328481 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)


